Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate
Description
Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and an allylthio group at position 2. The pyrimidine ring is connected to a methyl benzoate moiety via a carbonylamino (-NH-C=O) linkage.
Properties
Molecular Formula |
C16H14ClN3O3S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H14ClN3O3S/c1-3-8-24-16-18-9-11(17)13(20-16)14(21)19-12-7-5-4-6-10(12)15(22)23-2/h3-7,9H,1,8H2,2H3,(H,19,21) |
InChI Key |
UYNVWCZIFJYEIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloropyrimidine with allylthiol under controlled conditions.
Coupling Reaction: The synthesized pyrimidine derivative is then coupled with methyl 2-aminobenzoate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the ester group.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate exhibits properties that make it a candidate for drug development. Its structure suggests potential activity against various biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For example, a series of methyl 2-halo-4-substituted benzoates have been shown to selectively inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, suggesting a pathway for therapeutic intervention in cancer treatment .
Table 1: Binding Affinity of Related Compounds to Carbonic Anhydrase IX
| Compound | Binding Affinity (Kd) | Selectivity |
|---|---|---|
| Compound A | 0.12 nM | High |
| Compound B | 0.08 pM | Very High |
| This compound | TBD | TBD |
Antimicrobial Activity
The presence of the chloropyrimidine moiety in this compound suggests potential antimicrobial activity. Compounds containing similar structures have demonstrated efficacy against various bacterial strains and fungi, making them suitable candidates for further exploration in antibiotic development.
Case Study: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of pyrimidine derivatives, compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to interference with bacterial cell wall synthesis and protein function, which could be extrapolated to the target compound .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various organic reactions, including nucleophilic substitution and carbonyl condensation reactions. The versatility of its synthetic routes allows for the development of numerous derivatives with potentially enhanced biological activities.
Table 2: Synthetic Routes for this compound
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Allylthio compound, base | 85 |
| Carbonyl Condensation | Acetic anhydride, catalyst | 90 |
Future Directions in Research
The ongoing research into this compound should focus on:
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Understanding the specific biological pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The compound’s key structural elements—pyrimidine core, substituents, and linkage type—are compared below with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
- Core Heterocycle : Unlike sulfonylurea herbicides (pyrimidine or triazine cores), the target compound retains a pyrimidine ring but lacks the sulfonylurea bridge, which is critical for herbicidal activity .
- Substituents: The 2-allylthio group is unique compared to methoxy, methyl, or thiazole substituents in analogs.
Agrochemical Derivatives
Sulfonylurea herbicides like bensulfuron-methyl inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Their activity depends on the sulfonylurea bridge, which facilitates binding to ALS . The target compound’s carbonylamino linkage lacks this bridge, suggesting a divergent mechanism of action.
Pharmaceutical Analogs
The allylthio group in the target compound could enable thiol-mediated interactions, a feature exploited in protease inhibitors or redox-active drugs.
Physicochemical Properties
- Solubility : The allylthio group may reduce aqueous solubility compared to methoxy-substituted herbicides, impacting bioavailability.
- Stability : The allylthio substituent’s susceptibility to oxidation or hydrolysis could affect shelf life, unlike more stable sulfonylureas .
Biological Activity
Methyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article reviews the biological activity of this compound, synthesizing data from various studies and patent applications.
Chemical Structure and Properties
The compound consists of a benzoate moiety linked to a pyrimidine derivative through an allylthio group. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Viral Replication : Similar compounds have demonstrated efficacy against various viruses by inhibiting viral DNA replication processes. For instance, derivatives with similar structures have shown selective inhibition against human adenoviruses (HAdV), suggesting that this compound may share similar antiviral properties .
- Modulation of Enzymatic Activity : The compound has been studied for its ability to modulate indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. Inhibition of IDO could enhance immune response against tumors .
- Anticancer Activity : Preliminary studies suggest that compounds with structural similarities may possess anticancer properties by targeting specific cancer cell pathways. For example, certain derivatives have shown high affinity for carbonic anhydrase IX (CAIX), which is overexpressed in many tumors .
Antiviral Activity
Table 1 summarizes the antiviral activity observed in related compounds:
| Compound Name | Target Virus | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | HAdV | 0.27 | >100 |
| Compound B | HAdV | 0.50 | >80 |
| Methyl 2-... | TBD | TBD | TBD |
Note: TBD = To Be Determined
Anticancer Activity
Table 2 presents findings on the anticancer potential of related compounds:
| Compound Name | Target Enzyme | Binding Affinity (Kd) | Remarks |
|---|---|---|---|
| Compound C | CAIX | 0.12 nM | High selectivity |
| Methyl 2-... | CAIX | TBD | Potential for further study |
Case Studies
- Case Study on Antiviral Efficacy : A study involving derivatives similar to this compound found significant reductions in viral load in infected cell lines, indicating strong antiviral potential .
- Case Study on Cancer Therapeutics : In vitro studies showed that certain derivatives inhibited the proliferation of cancer cells with minimal cytotoxicity to normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
